
Propyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate, also known as POMOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. POMOC is a derivative of coumarin, a natural substance found in many plants, and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
pH-sensitive Hydrogels
A novel class of pH-sensitive hydrogels incorporating sodium oxybenzoate and methoxyethoxyethoxy side groups has been synthesized. These hydrogels show higher equilibrium degrees of swelling in basic than in acidic buffer solutions. The ionic side group loading directly influences swellability, highlighting potential biomedical applications such as pH-sensitive membranes (Allcock & Ambrosio, 1996).
Analytical Methodologies
An advanced analytical method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system has been developed for measuring concentrations of various parabens, including Propyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate, in human milk. This sensitive method can detect concentrations below 1 ng mL^(-1) in 100 µL of milk, indicating its utility in assessing human exposure to these compounds (Ye et al., 2008).
Environmental Fate and Behavior
A comprehensive review of the occurrence, fate, and behavior of parabens in aquatic environments has been conducted. Despite relatively efficient removal from wastewater, parabens, including this compound, persist at low levels in surface water and sediments. Their widespread use and continuous introduction into the environment underscore the need for further studies on their impact on water quality and human health (Haman et al., 2015).
Metabolism and Toxicity
Research on the metabolism of parabens by hepatic esterases and UDP-glucuronosyltransferases in humans has shed light on their biotransformation pathways. This compound undergoes rapid hydrolysis and glucuronidation, suggesting that it does not accumulate in human tissues. This study provides valuable insights into the metabolic fate of parabens in the human body, which is crucial for assessing their safety (Abbas et al., 2010).
Pharmacokinetics in Humans
A pharmacokinetic study of propyl paraben in humans, following oral administration, reveals its rapid absorption and elimination. This research contributes to understanding the kinetic properties of propyl paraben and its metabolites in humans, essential for risk assessment and biomonitoring (Shin et al., 2019).
Propiedades
IUPAC Name |
propyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-3-10-24-20(22)13-4-6-14(7-5-13)26-18-12-25-17-11-15(23-2)8-9-16(17)19(18)21/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVMDYZVBSAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

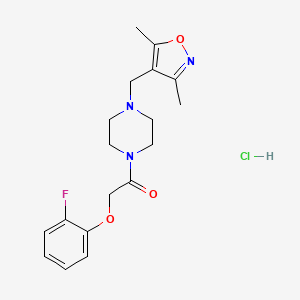
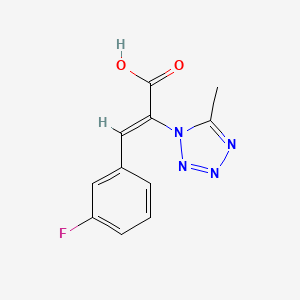
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
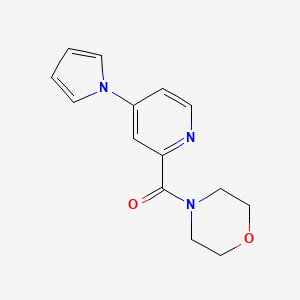
![Phenylmethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl)acetate](/img/structure/B2700561.png)
![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700562.png)
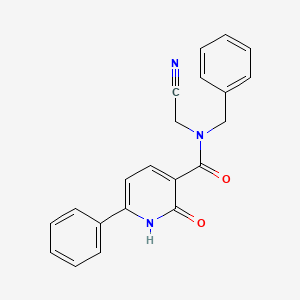
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2700564.png)
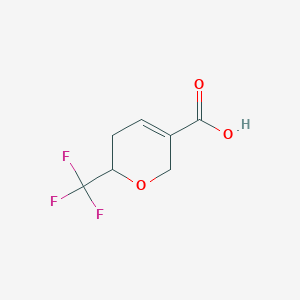
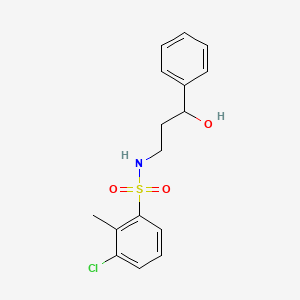
![(1S,2S,7S)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B2700567.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2700573.png)
![5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2700574.png)